molecular formula C11H23N B14671484 3-Methyl-N,N-di(propan-2-yl)but-2-en-1-amine CAS No. 40267-46-7

3-Methyl-N,N-di(propan-2-yl)but-2-en-1-amine

Cat. No.: B14671484
CAS No.: 40267-46-7
M. Wt: 169.31 g/mol
InChI Key: OFFPOTBIIBITPE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methyl-N,N-di(propan-2-yl)but-2-en-1-amine is an organic compound classified as a tertiary amine It features a but-2-en-1-amine backbone with two isopropyl groups and a methyl group attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-N,N-di(propan-2-yl)but-2-en-1-amine typically involves the alkylation of a suitable amine precursor. One common method is the reaction of 3-methylbut-2-en-1-amine with isopropyl halides under basic conditions. The reaction is carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-N,N-di(propan-2-yl)but-2-en-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or amides.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or alkane derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the nitrogen atom.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Alkyl halides or acyl chlorides are often used as reagents in substitution reactions.

Major Products Formed

    Oxidation: Oxidation can yield amides or nitriles.

    Reduction: Reduction typically produces primary or secondary amines.

    Substitution: Substitution reactions can result in the formation of various N-substituted derivatives.

Scientific Research Applications

3-Methyl-N,N-di(propan-2-yl)but-2-en-1-amine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Methyl-N,N-di(propan-2-yl)but-2-en-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as a ligand, binding to active sites and modulating the activity of the target molecule. This interaction can influence various biochemical pathways and physiological processes.

Comparison with Similar Compounds

Similar Compounds

    Isopropylamine: A simpler amine with similar alkyl groups but lacking the but-2-en-1-amine backbone.

    Diisopropylamine: Another tertiary amine with two isopropyl groups but different structural features.

    Triisopropylamine: A more sterically hindered amine with three isopropyl groups.

Uniqueness

3-Methyl-N,N-di(propan-2-yl)but-2-en-1-amine is unique due to its specific combination of a but-2-en-1-amine backbone with two isopropyl groups and a methyl group. This structure imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry.

Properties

CAS No.

40267-46-7

Molecular Formula

C11H23N

Molecular Weight

169.31 g/mol

IUPAC Name

3-methyl-N,N-di(propan-2-yl)but-2-en-1-amine

InChI

InChI=1S/C11H23N/c1-9(2)7-8-12(10(3)4)11(5)6/h7,10-11H,8H2,1-6H3

InChI Key

OFFPOTBIIBITPE-UHFFFAOYSA-N

Canonical SMILES

CC(C)N(CC=C(C)C)C(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.